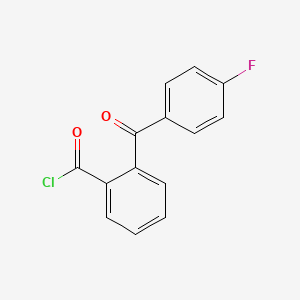

2-(4-Fluorobenzoyl)benzoyl chloride

Description

Properties

CAS No. |

58677-60-4 |

|---|---|

Molecular Formula |

C14H8ClFO2 |

Molecular Weight |

262.66 g/mol |

IUPAC Name |

2-(4-fluorobenzoyl)benzoyl chloride |

InChI |

InChI=1S/C14H8ClFO2/c15-14(18)12-4-2-1-3-11(12)13(17)9-5-7-10(16)8-6-9/h1-8H |

InChI Key |

AMSMUNPYODMJOJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)Cl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceuticals

The compound is extensively utilized in the synthesis of various pharmaceutical agents. Its applications include:

- Anticancer Agents : Research indicates that derivatives of 2-(4-Fluorobenzoyl)benzoyl chloride exhibit promising anticancer activity. For instance, studies have shown that compounds synthesized from this intermediate can target specific cancer cell lines effectively .

- Anti-inflammatory Drugs : The compound serves as a precursor for synthesizing anti-inflammatory medications, contributing to the development of new therapeutic agents .

Agrochemicals

In the agrochemical sector, this compound is used to produce herbicides and pesticides. Its ability to modify biological pathways makes it suitable for developing compounds that can selectively target pests while minimizing environmental impact.

Material Science

The compound plays a crucial role in materials science through its application in:

- Polymer Synthesis : It is involved in the synthesis of polyphenylene ethers and fluorinated poly(aryl ether ketones), which are essential for engineering high-performance plastics used in electronics and optics .

- Functionalized Materials : The acylation reactions facilitated by this compound allow for the creation of functionalized materials with specific electronic and optical properties, enhancing their applicability in advanced technologies .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel compounds derived from this compound. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects compared to existing treatments. The structure-activity relationship (SAR) analysis revealed that modifications on the benzene ring enhanced potency against specific cancer types .

Case Study 2: Agrochemical Development

Research conducted on the synthesis of herbicides using this compound showed effective results in controlling weed growth while exhibiting low toxicity to non-target plants. Field trials indicated that these herbicides could reduce agricultural chemical usage without compromising crop yield.

Data Table: Applications Overview

| Application Area | Specific Use Case | Outcome/Effect |

|---|---|---|

| Pharmaceuticals | Synthesis of anticancer agents | Significant cytotoxicity against cancer cells |

| Development of anti-inflammatory drugs | Enhanced therapeutic efficacy | |

| Agrochemicals | Production of herbicides | Effective weed control with low toxicity |

| Material Science | Polymer synthesis | High-performance plastics for electronics |

| Functionalized materials | Improved electronic and optical properties |

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects: The fluorine atom in 4-fluorobenzoyl chloride increases electrophilicity more than bromine (due to higher electronegativity), but less than the cyano group in 4-cyano-2-fluorobenzoyl chloride .

- Steric Hindrance : Bulky substituents, such as the benzyloxy group in 4-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride, reduce reactivity by steric hindrance .

Reactivity Trends :

- Fluorine and cyano groups enhance electrophilicity, accelerating nucleophilic acyl substitution.

- Bromine’s lower electronegativity results in slower reactions compared to fluorine derivatives .

Preparation Methods

Ultraviolet Light Catalyzed Chlorination and Hydrolysis

One industrially viable method involves the chlorination of 4-fluorotoluene under ultraviolet (UV) irradiation, followed by hydrolysis to yield 4-fluorobenzoyl chloride. The process is characterized by:

- Step (a): UV light catalyzed chlorination of 4-fluorotoluene with chlorine gas at 70–85 °C, producing 4-fluorotrichlorotoluene.

- Step (b): Hydrolysis of the trichlorotoluene intermediate using a composite catalyst system of ferric chloride (FeCl3) and zinc chloride (ZnCl2) at around 120–130 °C to obtain 4-fluorobenzoyl chloride.

This method offers high yield (up to 99.3%) and purity (99.5%), with a short reaction time and environmentally friendlier conditions compared to traditional single-catalyst methods. The use of a composite catalyst significantly improves hydrolysis efficiency and product quality, making it suitable for industrial-scale production.

| Parameter | Conditions | Outcome |

|---|---|---|

| Chlorination temperature | 70–85 °C | Formation of 4-fluorotrichlorotoluene |

| Catalyst for hydrolysis | FeCl3 + ZnCl2 composite | Enhanced hydrolysis efficiency |

| Hydrolysis temperature | 120–130 °C | 4-Fluorobenzoyl chloride yield 99.3% |

| Purity of final product | — | 99.5% |

| Reaction time | Short (minutes to hours scale) | Industrially viable |

Conversion of 4-Fluorobenzoyl Acid Derivatives to 2-(4-Fluorobenzoyl)benzoyl Chloride

Chlorination of Carboxylic Acid Precursors Using Thionyl Chloride

A classical approach involves the chlorination of 2-(4-fluorobenzoyl)benzoic acid or related acids using thionyl chloride (SOCl2). The process is typically carried out under reflux conditions in anhydrous solvents such as toluene or benzene, followed by removal of excess thionyl chloride and solvent under reduced pressure. This method yields the corresponding benzoyl chloride derivative suitable for further transformations.

- Example: 2-(4-fluorobenzoyl)-4-chlorobenzoic acid reacted with thionyl chloride in dry benzene under reflux for 3 hours, followed by distillation to isolate 2-(4-fluorobenzoyl)-4-chlorobenzoyl chloride in high yield (~85.6%).

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| Acid chlorination | Thionyl chloride, reflux in dry benzene | Formation of benzoyl chloride |

| Reaction time | 3 hours | Complete conversion |

| Isolation | Vacuum distillation | High purity product |

| Yield | ~85.6% | Good yield |

Friedel-Crafts Acylation for Benzophenone Formation

The synthesis of this compound can also involve Friedel-Crafts acylation reactions where 4-fluorobenzoyl chloride or its analogs are reacted with benzene derivatives in the presence of Lewis acid catalysts like anhydrous aluminum chloride (AlCl3).

- Example: Reaction of 2-bromo-4-chlorobenzoyl chloride with fluorobenzene and AlCl3 at 0–60 °C to form 2-bromo-4-chloro-4'-fluorobenzophenone, which can be further converted to the target benzoyl chloride derivative.

This method allows for the introduction of the 4-fluorobenzoyl group onto the aromatic ring, which can then be functionalized further.

Alternative Catalytic Methods and Industrial Considerations

Use of Composite Zeolite Solid Super Acid Catalysts

For related fluorobenzoyl chlorides, catalytic methods using composite zeolite solid super acid catalysts have been developed to improve yields and reduce the use of harsh reagents. For example, in the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride, a similar approach involving chlorination of 2,4-dichlorofluorobenzene with carbon tetrachloride under zeolite catalysis, followed by hydrolysis, has been reported.

These catalytic methods avoid strong mineral acids like sulfuric acid and improve operational safety and environmental impact, which is relevant for scaling up the preparation of this compound analogs.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield & Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| UV Light Catalyzed Chlorination + Hydrolysis | 4-Fluorotoluene, Cl2, UV lamp, FeCl3 + ZnCl2 catalyst | 70–85 °C chlorination, 120–130 °C hydrolysis | Yield: 99.3%, Purity: 99.5% | Short reaction time, eco-friendly | Requires UV setup |

| Thionyl Chloride Chlorination | 2-(4-Fluorobenzoyl)benzoic acid, SOCl2 | Reflux in dry benzene/toluene, 3 h | Yield: ~85.6% | High purity, well-established | Use of toxic SOCl2, moisture sensitive |

| Friedel-Crafts Acylation | 4-Fluorobenzoyl chloride, AlCl3, aromatic substrates | 0–60 °C, several hours | Variable yields | Direct acylation on aromatic ring | Requires Lewis acid catalyst, moisture sensitive |

| Zeolite Solid Acid Catalysis | Fluorinated aromatic precursors, CCl4, zeolite catalyst | Reflux, hydrolysis at 20–40 °C | High yield (up to 86%), simplified steps | Avoids strong acids, industrially scalable | Catalyst cost, optimization needed |

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(4-fluorobenzoyl)benzoyl chloride, and how can purity be verified?

Answer:

The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. A common method involves reacting 4-fluorobenzoic acid with thionyl chloride (SOCl₂) under reflux (60–80°C) for 4–6 hours, followed by purification via vacuum distillation . Purity verification requires:

- HPLC or GC-MS : To quantify organic impurities (e.g., unreacted starting materials).

- FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretch of acyl chloride) and 1250–1150 cm⁻¹ (C-F stretch) confirm functional groups .

- ¹³C NMR : A carbonyl carbon signal at δ ~165–170 ppm and aromatic carbons at δ ~110–135 ppm are diagnostic .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution?

Answer:

The electron-withdrawing fluorine atom at the para position enhances the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Steric hindrance from the benzoyl group adjacent to the acyl chloride can reduce reaction rates in bulky nucleophiles. Kinetic studies using Hammett plots (σpara values) and DFT calculations are recommended to quantify these effects .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and a lab coat.

- Ventilation : Use fume hoods to prevent inhalation of corrosive vapors.

- First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention for eye exposure .

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced: How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved when characterizing derivatives of this compound?

Answer:

Discrepancies often arise from dynamic processes (e.g., rotamerism) or solvent effects. Strategies include:

- Variable Temperature (VT) NMR : To observe coalescence of split peaks at higher temperatures.

- COSY and NOESY : To identify coupling partners and spatial proximity of protons.

- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) .

Basic: What are the primary applications of this compound in organic synthesis?

Answer:

- Acylation Reagent : Forms amides or esters with amines/alcohols for drug intermediates (e.g., fluorinated NSAIDs).

- Polymer Chemistry : Initiates ring-opening polymerization of lactones for biodegradable polymers.

- Peptide Modification : Introduces fluorinated benzoyl groups to enhance metabolic stability .

Advanced: Why does the reaction of this compound with certain nucleophiles yield unexpected byproducts, and how can selectivity be improved?

Answer:

Byproducts (e.g., carboxylic acids) often result from trace moisture or incomplete activation of the nucleophile. Solutions include:

- Pre-drying Reagents : Use molecular sieves or distillation for solvents/nucleophiles.

- Catalytic Additives : DMAP (4-dimethylaminopyridine) to enhance acylation rates.

- Kinetic Control : Lower reaction temperatures (−20°C) to favor mono-substitution over hydrolysis .

Basic: How is the stability of this compound affected by storage conditions?

Answer:

The compound hydrolyzes in humid environments to form 4-fluorobenzoic acid. Stability tests show:

- Half-Life in Air : ~24 hours at 25°C/60% RH.

- Optimal Storage : Under argon at −20°C in amber vials, reducing degradation to <5% over 6 months .

Advanced: What mechanistic insights explain the regioselectivity observed in its reactions with polyfunctional nucleophiles?

Answer:

Regioselectivity is governed by frontier molecular orbital (FMO) interactions. For example, in reactions with aminophenols:

- HOMO Alignment : The nucleophilic site (e.g., -NH₂ over -OH) aligns better with the acyl chloride’s LUMO.

- Electrostatic Potential Maps : Predict reactive sites using software like Gaussian. Validate with kinetic isotope effects (KIEs) .

Basic: What analytical techniques are essential for quantifying trace impurities in this compound?

Answer:

- GC-MS with Headspace Sampling : Detects volatile impurities (e.g., residual thionyl chloride).

- ICP-OES : Measures heavy metal catalysts (e.g., Fe, Pd) below 1 ppm.

- Karl Fischer Titration : Quantifies water content (<0.1% w/w) to assess hydrolysis risk .

Advanced: How do structural modifications (e.g., meta-fluoro substitution) alter the compound’s reactivity and applications?

Answer:

Meta-fluoro substitution reduces electron-withdrawing effects, lowering acyl chloride reactivity. Comparative studies show:

- Reaction Rates : Para-fluoro derivatives react 2–3× faster than meta analogs with aniline.

- Thermal Stability : Meta-substituted compounds are 10–15% more stable at 40°C.

- Applications : Para derivatives are preferred for high-throughput drug synthesis; meta analogs suit slow-release polymer systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.